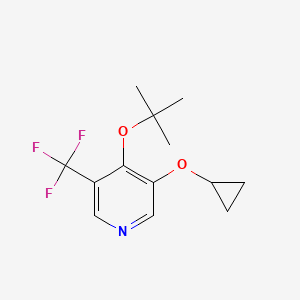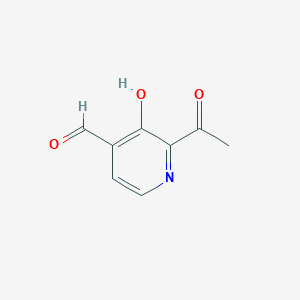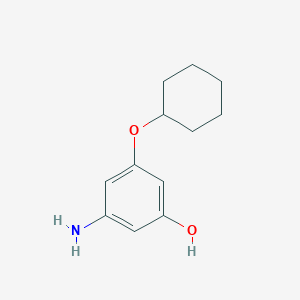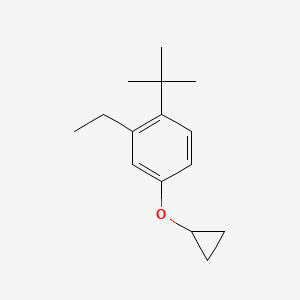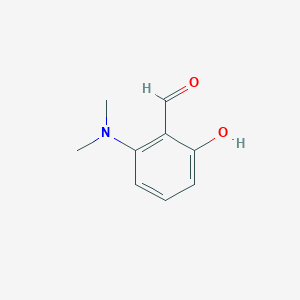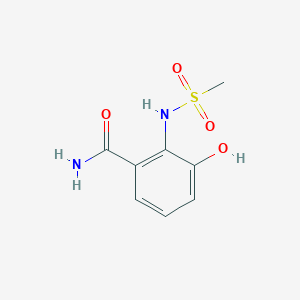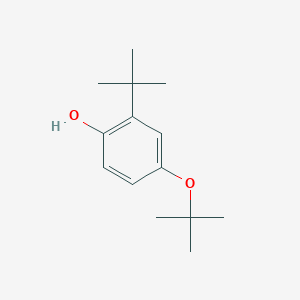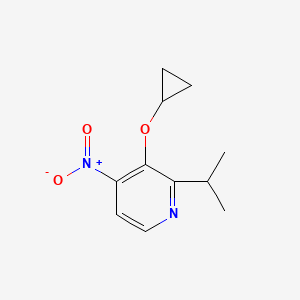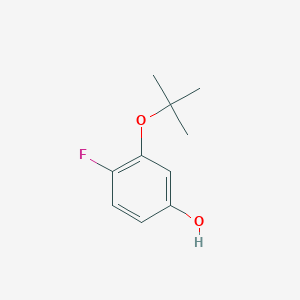
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine is an organic compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine typically involves the cyclopropanation of a pyridine derivative followed by methylation. The reaction conditions often include the use of strong bases and cyclopropyl halides under controlled temperatures to ensure the formation of the cyclopropoxy group .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-2-N,3-N-dimethylpyridine-2,3-diamine: Similar structure but with fewer methyl groups.
4-Cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern.
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine: Similar structure but with one less methyl group.
Uniqueness
What sets 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine apart is its unique combination of cyclopropoxy and tetramethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)11-7-10(16-9-5-6-9)8-13-12(11)15(3)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
BIKZJMULCFWOEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


